VRT-325 - 815592-21-3

VRT-325

Catalog Number: EVT-286519
CAS Number: 815592-21-3
Molecular Formula: C27H34N4O4S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline is a novel quinazoline derivative identified as a potential therapeutic agent for cystic fibrosis (CF) due to its ability to act as a chemical chaperone for misfolded CFTR protein. []

Future Directions
  • Optimization of its pharmacological properties: Further studies are needed to improve its potency, efficacy, and pharmacokinetic profile for potential clinical translation. []
  • Exploration of its therapeutic potential in other diseases: Given its P-gp inhibitory activity, investigating its potential in treating cancers or other conditions characterized by multidrug resistance is warranted. []
  • Understanding its long-term effects and safety profile: Extensive in vitro and in vivo studies are crucial to determine its long-term safety and potential side effects before clinical use. []

2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

    Compound Description: This compound is a piperazine-based phthalimide derivative synthesized and characterized for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited promising anti-MRSA activity in vitro with a minimum inhibitory concentration (MIC) of 45±0.15 µg/mL. []

3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol (VII)

    Compound Description: This compound was designed as a biologically active molecule (BAM) for potential use in technetium-99m-labeled imaging agents targeting the 5-HT2A serotonin receptor. Its design was based on the prototype 5-HT2A antagonist, ketanserin surrogate 2. []

4-Hydroxy-2-(1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethyl)-quinazoline (VRT-186)

    Compound Description: This compound serves as an inactive analog of 4-(Cyclohexyloxy)-2-(1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethyl)-quinazoline (VRT-325). Unlike VRT-325, VRT-186 did not exhibit any significant effect on the channel activity of F508del-CFTR. []

Prazosin

    Compound Description: Prazosin is a quinazoline derivative used as an antihypertensive drug. It did not rescue misprocessed CFTR mutants, suggesting that the activity of 4-(Cyclohexyloxy)-2-{1-[4-(4-methoxybenzensulfonyl)-piperazin-1-yl]-ethyl}-quinazoline is specific. []

Source and Classification

VRT-325 was identified and synthesized by Vertex Pharmaceuticals as part of their ongoing research into CFTR modulators. It is classified as a pharmacological chaperone that assists in the proper folding and trafficking of CFTR proteins to the cell surface, thereby restoring chloride ion transport functionality that is impaired in cystic fibrosis patients .

Synthesis Analysis

The synthesis of VRT-325 involves several sophisticated organic chemistry techniques. While specific details regarding its synthetic route are less documented than those for other compounds, it is known that Vertex Pharmaceuticals has employed various methods to optimize the production of similar CFTR correctors.

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds, which undergo functional group modifications.
  2. Reactions: Key reactions include amide bond formations and possibly cyclization processes to achieve the desired molecular architecture.
  3. Optimization: Multiple synthetic routes have been explored to maximize yield and purity, reflecting the challenges associated with producing complex organic molecules .
Molecular Structure Analysis

VRT-325's molecular structure is characterized by a specific arrangement of functional groups that contribute to its activity as a CFTR corrector.

  • Core Structure: It features a central aromatic system that is crucial for its interaction with the CFTR protein.
  • Functional Groups: The presence of hydroxyl and amine groups enhances its solubility and binding affinity to target proteins.
  • Stereochemistry: The stereochemical configuration plays a significant role in its biological activity, influencing how it interacts with the CFTR protein .

Structural Data

While precise structural data (such as X-ray crystallography results) for VRT-325 may not be publicly available, analogs and related compounds have been studied extensively, providing insights into the expected conformations and interactions within the binding sites of CFTR.

Chemical Reactions Analysis

VRT-325 participates in several critical chemical interactions relevant to its mechanism of action:

  1. Binding Interactions: It binds to specific sites on the CFTR protein, stabilizing its proper conformation.
  2. Stabilization Mechanisms: The compound may facilitate interactions between different domains of CFTR, enhancing its stability against proteolytic degradation .
  3. Rescue Mechanism: By correcting folding defects, VRT-325 helps restore chloride channel activity in cells expressing mutant CFTR .
Mechanism of Action

The mechanism by which VRT-325 exerts its effects involves several key processes:

  1. Correcting Misfolding: VRT-325 binds to the nucleotide-binding domain 1 (NBD1) of CFTR, promoting proper folding and assembly.
  2. Enhancing Trafficking: The compound aids in the trafficking of correctly folded CFTR to the plasma membrane, where it can function effectively as an ion channel.
  3. Restoring Functionality: In clinical studies, VRT-325 has been shown to restore chloride current levels significantly in cells harboring the F508del mutation, achieving approximately 10% of wild-type levels .
Physical and Chemical Properties Analysis

VRT-325 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol, typical for small molecule drugs.
  • Solubility: High solubility in aqueous solutions due to polar functional groups.
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific thermal properties are not widely published but can be inferred based on similar compounds.

These properties contribute to its efficacy as a therapeutic agent in cystic fibrosis treatment.

Applications

VRT-325 has significant applications in medical research and therapeutics:

  1. Cystic Fibrosis Treatment: Primarily aimed at improving outcomes for patients with the F508del mutation by restoring CFTR function.
  2. Research Tool: Used in laboratory settings to study protein folding diseases and develop further pharmacological chaperones.
  3. Combination Therapy: Potentially used alongside other modulators like potentiators (e.g., VX-770) to enhance therapeutic effects in cystic fibrosis patients .

Properties

CAS Number

815592-21-3

Product Name

VRT-325

IUPAC Name

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline

Molecular Formula

C27H34N4O4S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3

InChI Key

FJNFVCAHHFNREI-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC

Solubility

Soluble in DMSO

Synonyms

4-cyclohexyloxy-2-(1-(4-(4-methoxy-benzenesulfonyl)piperazin-1-yl)ethyl)quinazoline
CFcor-325
VRT-325

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.